molecular formula C8H5BrN2OS B2616314 (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide CAS No. 299934-47-7

(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide

Cat. No.: B2616314
CAS No.: 299934-47-7
M. Wt: 257.11 g/mol
InChI Key: IDIFKESFDKLWHK-UHFFFAOYSA-N
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Description

(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is an organic compound characterized by the presence of a brominated furan ring, a cyano group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with malononitrile and thiourea under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide serves as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the materials science field, this compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The cyano and thioamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The brominated furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-chlorofuran-2-yl)-2-cyanoprop-2-enethioamide
  • (E)-3-(5-fluorofuran-2-yl)-2-cyanoprop-2-enethioamide
  • (E)-3-(5-iodofuran-2-yl)-2-cyanoprop-2-enethioamide

Uniqueness

(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Properties

CAS No.

299934-47-7

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide

InChI

InChI=1S/C8H5BrN2OS/c9-7-2-1-6(12-7)3-5(4-10)8(11)13/h1-3H,(H2,11,13)

InChI Key

IDIFKESFDKLWHK-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)C=C(C#N)C(=S)N

Canonical SMILES

C1=C(OC(=C1)Br)C=C(C#N)C(=S)N

solubility

not available

Origin of Product

United States

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